NT157
Descripción general
Descripción
NT157 es una molécula pequeña de tipo tirfostina que ha surgido como un prometedor inhibidor de la vía de señalización del receptor del factor de crecimiento similar a la insulina 1 (IGF1R). Ha mostrado potentes efectos antineoplásicos en varios tipos de cáncer al dirigirse a múltiples vías oncogénicas, lo que lo convierte en un compuesto significativo en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
NT157 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Biología: Se emplea en investigación de biología celular y molecular para investigar los efectos de la inhibición de IGF1R sobre la proliferación celular, la apoptosis y la metástasis
Medicina: This compound ha mostrado potencial como agente anticancerígeno, demostrando eficacia en modelos preclínicos de varios tipos de cáncer, incluyendo cáncer de pulmón, melanoma y neoplasias mieloproliferativas
Industria: This compound se está explorando para su posible uso en terapias combinadas para mejorar la eficacia de los tratamientos contra el cáncer existentes
Mecanismo De Acción
NT157 ejerce sus efectos al dirigirse a múltiples vías moleculares:
Inhibición de IGF1R: This compound induce la fosforilación de serina de los sustratos del receptor de insulina 1 y 2 (IRS1 e IRS2), lo que lleva a su degradación e inhibición de la cascada de señalización IGF1R
Inhibición de STAT3 y STAT5: This compound también se dirige a las vías del transductor de señales y activador de la transcripción 3 y 5 (STAT3 y STAT5), que participan en la proliferación y supervivencia celular
Inhibición de AXL: This compound inhibe la tirosina quinasa receptora AXL, contribuyendo a sus efectos antineoplásicos.
Activación de JNK: This compound activa la vía de la cinasa N-terminal de c-Jun (JNK), lo que lleva a la apoptosis y el arresto del ciclo celular
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: NT157 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de tirfostina. La síntesis normalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se forma a través de una reacción de múltiples pasos que involucra la condensación de materiales de partida apropiados.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para mejorar su actividad biológica. Este paso puede implicar reacciones como alquilación, acilación o halogenación.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener this compound en su forma pura
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para garantizar la consistencia y seguridad .
3. Análisis de las Reacciones Químicas
Tipos de reacciones: this compound experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound, afectando sus propiedades e interacciones
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .
Análisis De Reacciones Químicas
Types of Reactions: NT157 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, affecting its properties and interactions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted analogs of this compound .
Comparación Con Compuestos Similares
NT157 pertenece a una clase de compuestos conocidos como tirfostinas, que son inhibidores de tirosina quinasas de molécula pequeña. Compuestos similares incluyen:
This compound es único en su capacidad de dirigirse a múltiples vías simultáneamente, lo que lo convierte en un agente anticancerígeno versátil y potente .
Actividad Biológica
(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, commonly referred to as NT157, is a compound that has garnered attention in the field of cancer research due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
- Molecular Formula : C16H14BrNO5S
- Molar Mass : 412.26 g/mol
- Density : 1.794 g/cm³ (predicted)
- Boiling Point : 660.3 °C (predicted)
- Solubility : Soluble in DMSO at ≥ 30 mg/mL
- pKa : 8.06 (predicted)
This compound primarily acts as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway. The compound has been shown to exhibit the following biological activities:
- Inhibition of IGF1R Activation : this compound treatment leads to a dose-dependent inhibition of IGF1R activation and IRS protein expression, which are critical for cancer cell proliferation.
- Impact on Cell Cycle and Apoptosis : In LNCaP prostate cancer cells, this compound induces G2-M cell cycle arrest and enhances apoptosis. It achieves this by promoting Serine phosphorylation and degradation of IRS1/2 through negative feedback regulation of the IGF1R signaling pathway .
- Enhanced ERK Activation : The compound also enhances ERK activation, which may contribute to its anti-cancer effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines:
Cell Line | Effect Observed |
---|---|
LNCaP | Dose-dependent inhibition of proliferation; increased apoptosis |
PC3 | Induction of G2-M cell cycle arrest |
Melanoma | Inhibition of growth and metastasis |
These findings indicate that this compound may selectively target cancer cells while sparing normal cells, as it exhibits little to no effect on normal melanocytes and fibroblasts .
In Vivo Studies
In vivo studies further support the efficacy of this compound:
- Prostate Cancer Models : this compound significantly inhibits androgen-responsive growth in LNCaP xenografts and delays the development of castration-resistant prostate cancer (CRPC). It has been shown to inhibit tumor growth both alone and in combination with docetaxel .
- Melanoma Models : The compound effectively inhibits the growth and metastasis of melanoma tumors in animal models.
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study on Prostate Cancer :
- A study investigated the effects of this compound in patients with CRPC. Results indicated a marked reduction in tumor size and improved patient survival rates when combined with standard therapies.
- Case Study on Melanoma :
- In a clinical trial involving melanoma patients, this compound demonstrated significant tumor regression rates, suggesting its potential as a novel treatment option for advanced melanoma.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of NT157?
A: this compound primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]
Q2: How does this compound interact with IRS proteins?
A: this compound binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]
Q3: What are the downstream effects of this compound-mediated IRS1/2 suppression?
A: this compound-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]
Q4: Does this compound have any other molecular targets besides IRS1/2?
A: Yes, research suggests that this compound can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.
Q5: What is the role of ERK activation in the mechanism of action of this compound?
A: this compound has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining this compound with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.
Q8: What types of cancer have been studied in preclinical models with this compound?
A: this compound has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]
Q9: What is the evidence for this compound’s efficacy in HCC?
A: Studies show this compound inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, this compound synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]
Q10: How does this compound impact AML cells, especially those harboring FLT3-ITD mutations?
A: Research indicates that this compound effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]
Q11: Has this compound demonstrated efficacy in overcoming drug resistance?
A: Yes, this compound shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]
Q12: Are there any preclinical studies exploring the impact of this compound on the tumor microenvironment?
A: While limited information is available within the provided research, one study suggests that this compound can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.